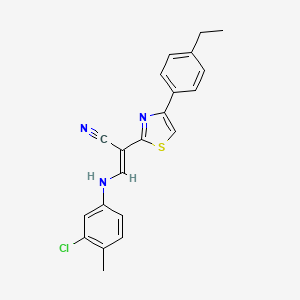

(E)-3-((3-chloro-4-methylphenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile

Description

The compound (E)-3-((3-chloro-4-methylphenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile features an acrylonitrile backbone conjugated to a thiazole ring at the 2-position. The thiazole is substituted at the 4-position with a 4-ethylphenyl group, while the amino group is attached to a 3-chloro-4-methylphenyl moiety.

Properties

IUPAC Name |

(E)-3-(3-chloro-4-methylanilino)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN3S/c1-3-15-5-7-16(8-6-15)20-13-26-21(25-20)17(11-23)12-24-18-9-4-14(2)19(22)10-18/h4-10,12-13,24H,3H2,1-2H3/b17-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZAITHFUFLNNLC-SFQUDFHCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=C(C=C3)C)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC(=C(C=C3)C)Cl)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-3-((3-chloro-4-methylphenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile, hereafter referred to as Compound A , is a thiazole-based derivative that has garnered attention for its potential biological activities, particularly in the domains of anticancer and antimicrobial properties. This article synthesizes various research findings regarding its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

Compound A is characterized by the following structural components:

- Thiazole moiety : Known for its pharmacological significance, thiazoles are often associated with anticancer and antimicrobial activities.

- Acrylonitrile group : This functional group can enhance reactivity and biological interactions.

- Chloro and ethyl substituents : These groups may influence the compound's solubility, stability, and interaction with biological targets.

Anticancer Activity

Recent studies have indicated that Compound A exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings from in vitro studies:

| Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|

| A-431 (epidermoid carcinoma) | 1.61 ± 1.92 | |

| HT29 (colon cancer) | 1.98 ± 1.22 | |

| Jurkat (leukemia) | < 10 |

These results suggest that Compound A may be effective in inhibiting cancer cell proliferation, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

Antimicrobial Activity

In addition to its anticancer properties, Compound A has demonstrated notable antimicrobial activity. The following points highlight its effectiveness:

- Minimum Inhibitory Concentration (MIC) : Studies reported MIC values as low as 0.22 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong antibacterial properties .

- Biofilm Inhibition : Compound A significantly reduced biofilm formation in tested pathogens, outperforming standard antibiotics like ciprofloxacin .

Structure-Activity Relationships (SAR)

The efficacy of Compound A can be attributed to specific structural features. Key observations include:

- Thiazole Ring : Essential for cytotoxic activity; modifications to this ring can enhance or diminish biological effects .

- Substituents on the Phenyl Ring : The presence of electron-donating groups like methyl at specific positions increases anticancer potency .

- Acrylonitrile Functionality : This group contributes to the compound's reactivity and interaction with cellular targets.

Study 1: Anticancer Efficacy

In a comparative study, Compound A was tested against standard chemotherapeutic agents in various cancer cell lines. It exhibited comparable or superior activity to doxorubicin, particularly in the A-431 cell line, suggesting its potential as a lead compound for further development .

Study 2: Antimicrobial Evaluation

An investigation into the antimicrobial properties of Compound A revealed that it not only inhibited bacterial growth but also displayed synergistic effects when combined with other antibiotics, enhancing their efficacy against resistant strains .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to (E)-3-((3-chloro-4-methylphenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile exhibit significant anticancer properties. The thiazole moiety is often associated with enhanced anticancer activity due to its ability to interact with various biological targets. For instance, compounds containing thiazole rings have been shown to inhibit cell proliferation in various cancer cell lines, suggesting a mechanism of action that involves the modulation of cell cycle progression and apoptosis pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of thiazole compounds can exhibit bactericidal and fungicidal activities against a range of pathogens. The presence of the chloro and methyl groups in the phenyl ring enhances the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes .

Synthetic Methods

The synthesis of (E)-3-((3-chloro-4-methylphenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. Key steps include:

- Nucleophilic Substitution : The introduction of the chloro group on the phenyl ring can be achieved through nucleophilic substitution reactions.

- Thiazole Formation : The thiazole ring can be synthesized via cyclization reactions involving appropriate precursors such as α-bromo ketones and thiourea.

The overall synthetic pathway allows for the fine-tuning of substituents on the aromatic rings, which can significantly affect biological activity and solubility .

Characterization Techniques

Characterization of the synthesized compound is crucial for confirming its structure and purity. Techniques such as:

- Nuclear Magnetic Resonance (NMR) : Used to determine the molecular structure and confirm the presence of specific functional groups.

- Mass Spectrometry (MS) : Employed for molecular weight determination.

- Infrared Spectroscopy (IR) : Useful for identifying functional groups based on characteristic absorption bands.

Inhibition of Protein Kinases

Research suggests that compounds with similar structures may act as inhibitors of specific protein kinases involved in cancer progression. By targeting these kinases, such compounds could potentially halt tumor growth and metastasis .

Neurological Applications

There is emerging evidence that thiazole-containing compounds may also have neuroprotective effects. This could be beneficial in treating neurodegenerative diseases where oxidative stress plays a significant role .

Case Studies

Comparison with Similar Compounds

Substituent Effects on Physical and Spectral Properties

Benzo[d]thiazole-Based Analogues ():

Compounds such as (E)-2-(Benzo[d]thiazol-2-yl)-3-(pyridin-3-yl)acrylonitrile (7f) and (E)-2-(Benzo[d]thiazol-2-yl)-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acrylonitrile (7h) share the acrylonitrile-thiazole core but differ in substituents:

- 7f (pyridinyl substituent): Melting point = 155–157°C, yield = 66%.

- 7h (chloro-methyl-pyrazolyl): Melting point = 188–190°C, yield = 59%. The higher melting point of 7h compared to 7f suggests stronger intermolecular interactions due to its bulkier, halogenated substituent.

Thiophene and Triphenylamine Derivatives (): The cyanide sensor (E)-2-(benzo[d]thiazol-2-yl)-3-(5-(4-(diphenylamino)phenyl)thiophen-2-yl)acrylonitrile (TP1) exhibits a detection limit of 4.24 × 10⁻⁸ M for cyanide. Its diphenylamino-thiophene substituent enables strong fluorescence turn-on, a property absent in the target compound due to its simpler 4-ethylphenyl group. This highlights how extended π-systems (e.g., thiophene) enhance sensing capabilities .

Isomerism and Geometric Effects

Z-Isomer Comparison ():

The Z-isomer (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile (CAS 476669-98-4) shares a similar thiazole-acrylonitrile scaffold but differs in stereochemistry (Z vs. E) and substituents (4-fluorophenyl vs. 3-chloro-4-methylphenyl). The Z-configuration may reduce planarity, altering UV-Vis absorption and fluorescence efficiency. The target compound’s E-configuration likely favors conjugation, enhancing electronic delocalization .

Crystallographic and Density Comparisons

Crystalline Parameters (): The structurally distinct (E)-3-bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)furan-2(5H)-one crystallizes in a monoclinic system (density = 1.405 g/cm³).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.